IU1-248

Deubiquitinase inhibition Ubiquitin-proteasome system USP14 pharmacology

IU1-248 (CAS 2307472-03-1) is a small-molecule derivative of IU1 and a potent, selective allosteric inhibitor of ubiquitin-specific protease 14 (USP14), a proteasome-associated deubiquitinating enzyme (DUB). Developed through structure-guided optimization of the first-in-class USP14 inhibitor IU1, IU1-248 binds the thumb-palm cleft of the USP14 catalytic domain to block ubiquitin substrate access via steric blockade.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
Cat. No. B608152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIU1-248
SynonymsIU1-248;  IU 1248;  IU1248
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O
InChIInChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3
InChIKeyWFOUOZGIXDMUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IU1-248 USP14 Inhibitor: Potency, Solubility, and Selectivity Data for Informed Procurement


IU1-248 (CAS 2307472-03-1) is a small-molecule derivative of IU1 and a potent, selective allosteric inhibitor of ubiquitin-specific protease 14 (USP14), a proteasome-associated deubiquitinating enzyme (DUB) [1]. Developed through structure-guided optimization of the first-in-class USP14 inhibitor IU1, IU1-248 binds the thumb-palm cleft of the USP14 catalytic domain to block ubiquitin substrate access via steric blockade [1]. Its co-crystal structure with the USP14 catalytic domain has been solved at 2.53 Å resolution (PDB: 6IIN) [2]. IU1-248 exhibits an IC50 of 0.83 μM against proteasome-bound USP14—approximately 10-fold more potent than the parent compound IU1—and demonstrates significantly improved solubility over both IU1 and its closest analog IU1-47 [1].

Why USP14 Inhibitors Are Not Interchangeable: The Case for IU1-248 Over IU1 and IU1-47


USP14 inhibitors within the IU1 series are not functionally interchangeable despite sharing a common steric-blockade binding pocket. The parent compound IU1 (IC50 = 12.25 μM) exhibits poor solubility that precluded biophysical characterization by ITC, SPR, and MST, and its low potency limits utility in cellular assays [1]. IU1-47 (IC50 = 0.68 μM) improved potency but retained poor DMSO solubility (~8 mg/mL), complicating stock preparation for cell-based studies . IU1-248 was explicitly designed to address these limitations: it achieves a 10-fold potency gain over IU1 while dramatically improving solubility over both IU1 and IU1-47, enabling more reliable formulation for in vitro and cell-level experiments [1]. Selecting an IU1-series inhibitor without considering these parameters risks experimental failure due to compound precipitation, inconsistent dosing, or insufficient target engagement.

IU1-248 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with IU1, IU1-47, and b-AP15


USP14 Inhibitory Potency: IU1-248 vs Parent IU1 — 10-Fold Improvement in Proteasome-Bound USP14 Assay

In the Ub-AMC hydrolysis assay using proteasome-bound USP14, IU1-248 demonstrated an IC50 of 0.83 μM, representing an approximately 15-fold increase in potency over the parent compound IU1 (IC50 = 12.25 μM) [1]. The paper reports this as a 10-fold improvement; the calculated ratio from the reported values is 14.8-fold. This potency gain was achieved through structure-guided replacement of the pyrrolidine ring with a 4-hydroxypiperidine moiety to improve binding affinity and solubility [1]. IU1-248 is comparable in potency to IU1-47 (IC50 = 0.68 μM) within the same assay system [1].

Deubiquitinase inhibition Ubiquitin-proteasome system USP14 pharmacology

DMSO Solubility: IU1-248 vs IU1-47 — 8-Fold Higher Solubility Enabling Reliable Cellular Assay Formulation

IU1-248 exhibits DMSO solubility of 67–83 mg/mL (198–247 mM) as reported by multiple independent vendors . In contrast, the closest potency-matched analog IU1-47 has a DMSO solubility of only 8 mg/mL (24.18 mM) . This represents an 8- to 10-fold solubility advantage for IU1-248. The primary literature directly states that IU1-248 exhibited significantly improved solubility compared to IU1, which the authors note 'might be advantageous in cell-level studies' [1]. The poor solubility of IU1-47 limits achievable DMSO stock concentrations to ~24 mM, whereas IU1-248 can be prepared at >190 mM stocks, substantially reducing the DMSO carryover into cellular assays .

Compound solubility Assay development DUB inhibitor formulation

USP14 Selectivity Over IsoT/USP5: IU1-248 Maintains Favorable Selectivity vs IU1 While Improving Potency

The primary literature reports that IU1-248 and IU1-47 both exhibited higher selectivity for USP14 over IsoT (USP5) compared to the parent IU1 [1]. While the exact IsoT IC50 for IU1-248 was not reported as a discrete value in the accessible text, the selectivity improvement is supported by the Fig. 4b comparative data. For reference, IU1-47 demonstrates ~33-fold selectivity for USP14 (IC50 = 0.6–0.68 μM) over IsoT (IC50 = 20 μM) . IU1 itself shows only ~25-fold selectivity (USP14 IC50 ≈ 4.7 μM; IsoT IC50 ≈ 100 μM) [2]. IU1-248 was characterized as 'similar to IU1-47' in its selectivity profile [1]. In contrast, the alternative USP14 inhibitor b-AP15 (IC50 = 2.1 μM) lacks selectivity—it potently inhibits both USP14 and UCHL5, confounding mechanistic interpretation [3].

DUB selectivity USP14 vs IsoT Off-target profiling

Co-Crystal Structure Confirmation: IU1-248 Binds the USP14 Steric Blockade Pocket with Validated Key Residue Contacts

IU1-248 is one of only four IU1-series compounds with an experimentally solved high-resolution co-crystal structure with the USP14 catalytic domain (PDB: 6IIN, resolution 2.53 Å, R-free 0.264) [1]. The structure confirms that IU1-248 binds the same thumb-palm cleft steric blockade pocket as IU1, IU1-47, and IU1-206, with the 4-hydroxypiperidine moiety extending into the solvent-exposed region [2]. Mutagenesis validated that His426 and Tyr436 are essential for IU1-248 recognition: the H426E or Y436A mutation rescued USP14 Ub-PA covalent binding activity in the presence of 2.5 mM IU1-248, confirming compound-target engagement specificity [2]. The competitive inhibition mechanism (analogous to IU1) was confirmed by kinetic analysis showing increased Km with unchanged Vmax [2].

Structural biology Allosteric inhibition Rational drug design

Functional Validation in BRCA1-Mutant Triple-Negative Breast Cancer: IU1-248 Demonstrates Synergistic Lethality with PARG Inhibition

IU1-248 has been independently validated in a disease-relevant cellular context beyond the original structural characterization. In a 2024 study, IU1-248 was used at 2.5 μM for 48 hours in U2OS cells and in BRCA1-mutant, PARP inhibitor-resistant triple-negative breast cancer (TNBC) cell lines HCC1937 and SUM149PT [1]. USP14 blockade by IU1-248 increased DNA damage (γH2AX and 53BP1 accumulation) and promoted error-prone non-homologous end joining (NHEJ) repair through c-Myc downregulation [1]. Critically, IU1-248 produced synergistic lethality when combined with the PARG inhibitor COH34, a finding not previously demonstrated for IU1 or IU1-47 in this specific PARP inhibitor-resistant setting [1]. IU1-248 was also explored as a ligand for PROTAC development targeting USP14, leveraging its well-characterized binding mode [2].

Triple-negative breast cancer PARP inhibitor resistance DNA damage repair

Optimal Procurement and Application Scenarios for IU1-248 Based on Quantified Differentiation Evidence


Cellular USP14 Inhibition Studies Requiring Low DMSO Carryover

Researchers performing dose-response experiments in sensitive cell lines should prioritize IU1-248 over IU1-47 due to its 8.4-fold higher DMSO solubility (67 vs 8 mg/mL) . IU1-248 stock solutions at 190–247 mM enable working concentrations up to 10 μM with ≤0.01% DMSO, whereas IU1-47 stocks at only 24 mM force higher solvent exposure. This is critical for assays in primary neurons, immune cells, or organoids where DMSO toxicity confounds readouts [1].

Target Validation Studies Requiring Selective USP14 Inhibition Without UCHL5 Co-Inhibition

Investigators seeking to isolate USP14-specific phenotypes from UCHL5 (UCH37) effects should select IU1-248 over b-AP15, which dual-inhibits both DUBs [2]. IU1-248 belongs to the IU1 series that binds a unique steric blockade pocket absent in UCHL5, providing mechanistic selectivity confirmed by co-crystal structures [1]. This is essential for studies aiming to deconvolve the distinct roles of proteasome-associated DUBs in protein degradation and cancer biology.

PROTAC and Bifunctional Molecule Development Targeting USP14

Medicinal chemistry teams developing USP14-targeted PROTACs or degrader molecules benefit from IU1-248's well-characterized co-crystal structure (PDB: 6IIN, 2.53 Å) [3] and its demonstrated utility as a PROTAC ligand scaffold [4]. The 4-hydroxypiperidine moiety provides a solvent-exposed handle for linker conjugation without disrupting the critical π-π stacking interactions (His426, Tyr436) essential for USP14 binding [1].

PARP Inhibitor Resistance and DNA Repair Research in BRCA1-Mutant Cancers

Cancer biologists investigating strategies to overcome PARP inhibitor resistance in BRCA1-mutant TNBC should consider IU1-248 based on its published synergistic activity with the PARG inhibitor COH34 [5]. IU1-248 at 2.5 μM downregulates c-Myc and promotes error-prone NHEJ repair, creating a synthetic lethal vulnerability exploitable by PARG inhibition. This application scenario is unique to IU1-248 among IU1-series inhibitors as of the current literature [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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